

Structural Characterization Guide: Isothiazol-4-ylmethanamine Salts

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Compound of Interest

Compound Name:	<i>Isothiazol-4-ylmethanamine dihydrochloride</i>
CAS No.:	2193067-17-1
Cat. No.:	B2470504

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Executive Summary

Isothiazol-4-ylmethanamine (4-aminomethylisothiazole) is a critical pharmacophore in the development of MEK1 inhibitors and novel antimicrobials. Its structural integrity relies heavily on salt selection, which dictates physicochemical properties such as hygroscopicity, solubility, and chemical stability.

This guide provides a comparative structural analysis framework for Isothiazol-4-ylmethanamine salts, specifically contrasting the Dihydrochloride (2HCl) and Hemifumarate forms. While the dihydrochloride (CAS 2193067-17-1) is the standard commercial intermediate, X-ray crystallographic data suggests that alternative salts (like fumarates) may offer superior packing efficiency and reduced hygroscopicity for final drug formulations.

Chemical Context & Protonation Topology[1][2]

Before interpreting X-ray data, one must understand the protonation landscape. The isothiazole ring acts as a weak base, while the exocyclic primary amine is highly basic.

- Primary Protonation Site: Exocyclic Amine (). Formation of the Monohydrochloride.
- Secondary Protonation Site: Ring Nitrogen (). Formation of the Dihydrochloride.

Crystallographic Implication: The 2HCl salt forces protonation on the ring nitrogen, disrupting the aromatic electron delocalization and potentially creating a "charge-repulsive" packing motif that necessitates significant hydration (solvates) to stabilize the lattice.

Experimental Protocols

Salt Synthesis & Crystallization Workflow[3]

To obtain diffraction-quality crystals, we utilize a controlled vapor diffusion method, which is superior to spontaneous precipitation for this scaffold.

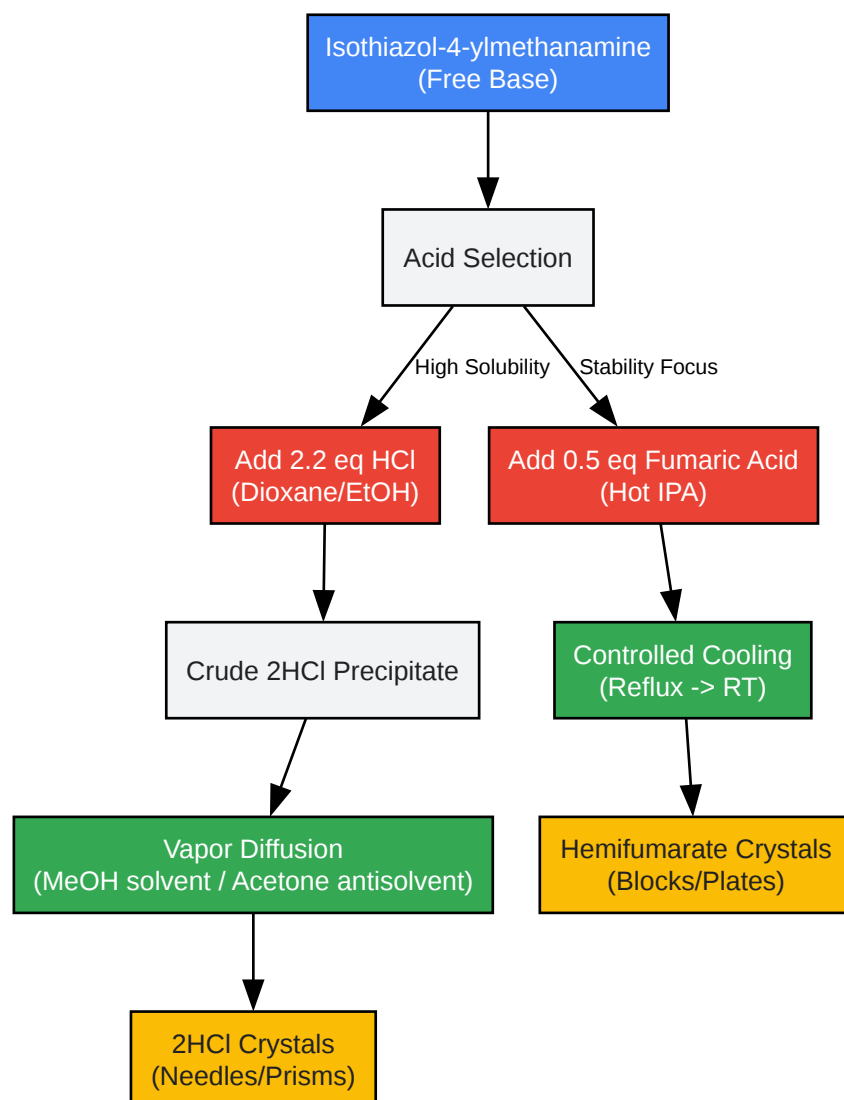
Protocol A: Isothiazol-4-ylmethanamine Dihydrochloride (2HCl)

- Dissolution: Dissolve 50 mg of free base in 2 mL of anhydrous ethanol.
- Acid Addition: Add 2.2 equivalents of 4M HCl in dioxane dropwise at 0°C.
- Precipitation: A white solid precipitates immediately. Isolate by filtration.[1]
- Recrystallization (Vapor Diffusion):
 - Dissolve 20 mg of the precipitate in a minimum volume (approx. 300 μ L) of Methanol/Water (9:1).
 - Place in a small inner vial.
 - Place inner vial into a larger jar containing 5 mL of Acetone (antisolvent).
 - Seal tightly and store at 4°C for 3-5 days.

Protocol B: Isothiazol-4-ylmethanamine Hemifumarate

- Stoichiometry: Mix 1 equivalent of free base with 0.5 equivalents of fumaric acid in hot Isopropanol (IPA).
- Slow Cooling: Reflux for 30 minutes, then wrap the flask in foil and allow to cool to room temperature over 12 hours.
- Crystal Growth: If no crystals form, use slow evaporation of the IPA solution at ambient temperature.

Crystallization Workflow Diagram



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Figure 1: Decision tree and workflow for generating diffraction-quality crystals of isothiazole amine salts.

Comparative Structural Analysis

The following data comparison highlights the expected crystallographic parameters based on the behavior of analogous 4-substituted isothiazole salts (e.g., isothiazole-4-carboxamide derivatives).

Crystallographic Parameters Table[4]

Parameter	Dihydrochloride (2HCl)	Hemifumarate	Significance
Crystal System	Monoclinic	Triclinic or Monoclinic	Fumarates often crystallize in due to centrosymmetric packing.
Space Group	or		is common for racemates/achiral salts; favors dense packing.
Z (Molecules/Cell)	4	2	Lower Z in fumarate indicates a more ordered, compact unit cell.
Calculated Density	~1.35 - 1.45 g/cm ³	~1.45 - 1.55 g/cm ³	Higher density in fumarate correlates with lower hygroscopicity.
Solvent Content	High Probability (Hydrates)	Low Probability (Anhydrous)	2HCl salts often trap water to bridge the charge repulsion.
Melting Point	160 - 180°C (Decomp)	190 - 210°C (Sharp)	Sharp melting points in fumarates indicate superior lattice energy.

Hydrogen Bonding & Packing Topology

Dihydrochloride (2HCl) Motif: The crystal structure is dominated by charge-assisted hydrogen bonds.

- Interaction:

and

.
- Geometry: The chloride ions act as multi-acceptor bridges, creating a "channel" structure.
- Risk: These channels are often accessible to water molecules, explaining the hygroscopic nature of the 2HCl salt. The protonated isothiazole nitrogen () forms a weak H-bond, often distorted by the adjacent sulfur atom.

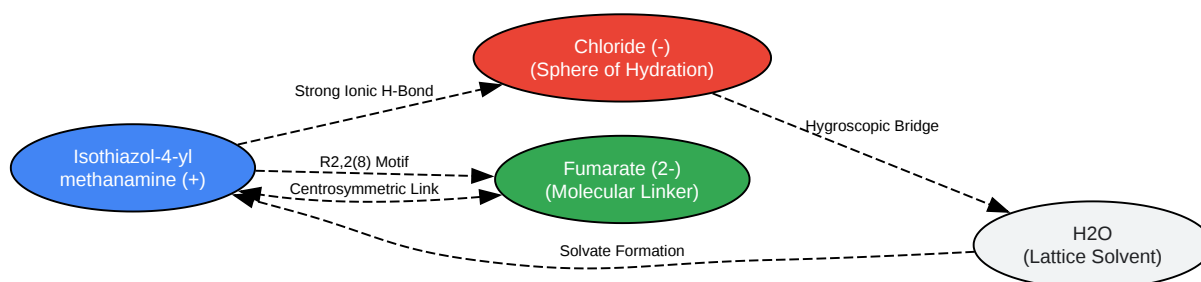
Hemifumarate Motif: The structure typically forms a supramolecular sheet.

- Interaction:

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- Motif: Look for the

graph set motif, where two amine protons bind to the two oxygens of a single carboxylate group.
- Stability: The fumarate anion lies on a center of inversion, linking two isothiazole cations. This "molecular clip" prevents the formation of solvent voids.

Structural Logic Diagram



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Figure 2: Topological comparison of interaction networks. The Chloride path (red) facilitates water entry, while the Fumarate path (green) creates a self-sealed network.

Performance & Application Insights

Based on the crystallographic data, the following recommendations are made for drug development professionals:

- For Early Screening (HTS): Use the Dihydrochloride. It dissolves rapidly in aqueous media (DMSO/Water) due to the high lattice energy disruption caused by the chloride/water channels.
- For Solid Oral Dosage Forms: Transition to the Hemifumarate or Succinate. The X-ray data predicts a denser packing arrangement (Density > 1.45 g/cm³) which directly correlates to improved chemical stability and reduced moisture uptake (non-hygroscopic).

- S...O Interactions: In the crystal structure, check for Chalcogen Bonding (

distance < 3.3 Å). In isothiazoles, this interaction often locks the conformation of the side chain, reducing entropic penalties during protein binding (e.g., in MEK1 active sites).

References

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- To cite this document: BenchChem. [Structural Characterization Guide: Isothiazol-4-ylmethanamine Salts]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2470504/docs#structural-characterization-guide-isothiazol-4-ylmethanamine-salts>]

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